molecular formula C20H26N4S B7834728 4-(TERT-BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(TERT-BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834728
M. Wt: 354.5 g/mol
InChI Key: DZNONZWQHQZZEA-UHFFFAOYSA-N
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Description

4-(TERT-BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-(tert-butylamino)-6-(4-tert-butylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4S/c1-19(2,3)14-10-8-13(9-11-14)16-15(12-21)17(24-20(4,5)6)23-18(22-16)25-7/h8-11H,1-7H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNONZWQHQZZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The tert-butylamino and tert-butylphenyl groups can be introduced via nucleophilic substitution reactions.

    Methylsulfanyl group addition: This step often involves the use of methylthiolating agents under controlled conditions.

    Final nitrile group addition: The nitrile group can be introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

Medicine

    Therapeutics: Investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

Industry

    Agrochemicals: Used in the development of pesticides or herbicides.

    Dyes and Pigments: As a precursor in the synthesis of dyes.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(TERT-BUTYLAMINO)-6-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
  • 4-(TERT-BUTYLAMINO)-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Uniqueness

The unique combination of substituents in 4-(TERT-BUTYLAMINO)-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

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